Dimethyl 4-[3-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl groups and a benzyloxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-ketoesters under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine compounds, and various substituted dihydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cardiovascular diseases and other medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The pathways involved may include inhibition of calcium channels, which is relevant to its potential use in treating cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Used in the treatment of high blood pressure and angina.
Uniqueness
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its benzyloxyphenyl group can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
dimethyl 1-methyl-4-(3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO5/c1-24-13-19(22(25)27-2)21(20(14-24)23(26)28-3)17-10-7-11-18(12-17)29-15-16-8-5-4-6-9-16/h4-14,21H,15H2,1-3H3 |
InChI Key |
RWSIONOTYQFGQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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